N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 941904-68-3
Cat. No.: VC5074146
Molecular Formula: C21H19FN2O2
Molecular Weight: 350.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941904-68-3 |
|---|---|
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.393 |
| IUPAC Name | N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19FN2O2/c1-2-16-7-3-4-9-19(16)23-21(26)17-10-11-20(25)24(14-17)13-15-6-5-8-18(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26) |
| Standard InChI Key | MWSAKOVTTPEXLA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Introduction
N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridine derivatives. It is notable for its potential applications in pharmaceuticals, particularly in the development of antihypertensive and antihyperlipidemic agents. The compound features a complex structure that includes a dihydropyridine ring, known for its biological activity in cardiovascular therapies.
Synthesis and Production
The synthesis of N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor the progress of reactions and purify intermediates.
Pharmacological Applications
Pharmacological studies demonstrate that compounds within this class can effectively reduce hypertension and improve lipid profiles by modulating calcium channel activity and influencing metabolic pathways related to lipid metabolism. The mechanism of action primarily involves interaction with calcium channels in vascular smooth muscle cells, leading to vasodilation and subsequently lowering blood pressure.
Chemical Reactions and Stability
N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions typical of amides and dihydropyridines. These reactions often require specific conditions such as pH control, temperature adjustments, and the presence of catalysts to optimize yields and selectivity.
Data Table: Key Characteristics
| Characteristic | Description |
|---|---|
| Chemical Class | Dihydropyridine derivative |
| Pharmacological Use | Antihypertensive and antihyperlipidemic agent |
| Synthesis | Multi-step organic reactions |
| Analytical Techniques | TLC, HPLC |
| Mechanism of Action | Calcium channel inhibition |
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